1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethylation of carbon-centered radical intermediates . For instance, the synthesis of a new tricyclic, trifluoromethylated indenopyrazole was reported, which was obtained from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .Molecular Structure Analysis
The molecular structure of similar compounds like 1-Methyl-7-(trifluoromethyl)-1H-indole-2,3-dione has been reported . The InChI code for this compound is 1S/C10H6F3NO2/c1-14-7-5(8(15)9(14)16)3-2-4-6(7)10(11,12)13/h2-4H,1H3 .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 1-Methyl-7-(trifluoromethyl)-1H-indole-2,3-dione have been reported . The molecular weight of this compound is 229.16 .Scientific Research Applications
Structural Analysis and Supramolecular Interactions
The structures of NH-indazoles, including variants like 3-methyl and 3-trifluoromethyl indazoles, have been analyzed using X-ray crystallography and multinuclear magnetic resonance spectroscopy. These studies provide insights into hydrogen bonding and aromatic interactions in these compounds, which can be pivotal in understanding their chemical behavior and potential applications (Teichert et al., 2007).
Reactivity and Spectral Analysis
The reactivity of indazoles towards N-methylation and the interpretation of their 1H nuclear magnetic resonance (NMR) spectra have been a subject of research. This research helps in understanding the electronic structure and reactivity of indazoles, which is crucial for their potential applications in various scientific fields (Palmer et al., 1975).
Synthesis and Crystal Structure Analysis
Research has been conducted on the synthesis and crystal structure analysis of various indazole derivatives. This includes the synthesis of compounds like 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and its structural analysis, providing valuable information for the development of new compounds with potential applications in medicinal chemistry and materials science (Lu et al., 2017).
Antitumor Activity
Indazole derivatives have been synthesized and tested for their antitumor activity. The study of the inhibitory capacity of these compounds against cancer cell lines contributes to the development of new therapeutic agents (Ji et al., 2018).
Synthesis of N-Heterocycles
Research on the palladium-catalyzed synthesis of N-heterocycles, including indazoles, has been carried out. These studies contribute to the development of efficient synthetic routes for N-heterocyclic compounds, which are important in pharmaceuticals and agrochemicals (Lee & Cho, 2012).
Green Chemistry Applications
The synthesis of indazoles using metal-free intramolecular electrophilic amination methods represents an important advancement in green chemistry, offering environmentally friendly and efficient synthesis pathways (Counceller et al., 2012).
Antimicrobial Activity
Some indazole derivatives exhibit significant antimicrobial activity, presenting potential applications in developing new antimicrobial agents (Yakaiah et al., 2008).
Safety And Hazards
properties
IUPAC Name |
1-methyl-7-(trifluoromethyl)indazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c1-15-7-5(8(13)14-15)3-2-4-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPOCFQDJORDIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2C(F)(F)F)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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